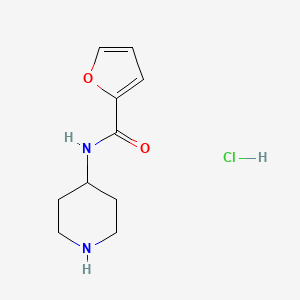

N-(4-Piperidinyl)-2-furamide hydrochloride

説明

BenchChem offers high-quality N-(4-Piperidinyl)-2-furamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Piperidinyl)-2-furamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-piperidin-4-ylfuran-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c13-10(9-2-1-7-14-9)12-8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYOLKAXTYRSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220037-32-0 | |

| Record name | 2-Furancarboxamide, N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Navigating the Bio-Labyrinth: A Technical Guide to the Biological Activity Screening of N-(4-Piperidinyl)-2-furamide hydrochloride

Foreword: Charting a Course for Discovery

In the landscape of modern drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic is a meticulously planned expedition. This guide is crafted for our fellow researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded framework for the biological activity screening of N-(4-Piperidinyl)-2-furamide hydrochloride. This molecule, a composite of the privileged piperidine scaffold and the versatile furan ring, presents a fascinating enigma of potential biological activities. Our approach is not to follow a rigid, pre-defined template, but to employ a logical, causality-driven screening cascade that is both efficient and scientifically robust. We will delve into the "why" behind each experimental choice, ensuring that every protocol is a self-validating system, grounded in authoritative scientific principles.

Deconstructing the Molecule: A Rationale for a Multi-Pronged Screening Approach

The chemical architecture of N-(4-Piperidinyl)-2-furamide hydrochloride provides crucial clues to its potential pharmacological profile. The piperidine ring is a cornerstone of numerous FDA-approved drugs, recognized for its ability to modulate a wide array of biological targets, including G-protein coupled receptors (GPCRs) and ion channels. Its presence often enhances a molecule's druggability by improving pharmacokinetic properties. The 2-furoyl moiety, a derivative of furan, is also a frequent player in medicinal chemistry, known to interact with various biological systems and contribute to a spectrum of activities, from antimicrobial to anti-inflammatory.

Notably, a structurally related compound, N-(2-pyrazinyl)-N-(1-phenethyl-4-piperidinyl)-2-furamide, has been identified as a potent analgesic, suggesting that our target molecule may interact with the opioid receptor system[1]. Furthermore, piperidine derivatives are known to exhibit affinity for a range of central nervous system (CNS) receptors, including serotonergic, dopaminergic, and muscarinic acetylcholine receptors, as well as sigma receptors[2][3][4][5][6][7]. The potential for anti-inflammatory and antimicrobial activity also cannot be overlooked given the general properties of these heterocyclic systems.

This confluence of structural alerts necessitates a comprehensive and tiered screening strategy, designed to cast a wide net initially and then progressively focus on the most promising biological activities.

The Screening Cascade: A Strategic Workflow

Our proposed screening cascade is designed to systematically evaluate the biological potential of N-(4-Piperidinyl)-2-furamide hydrochloride, beginning with broad, high-throughput screens and progressing to more specific and complex assays. This tiered approach ensures a cost-effective and data-driven decision-making process.

Caption: A tiered approach to screening N-(4-Piperidinyl)-2-furamide hydrochloride.

Tier 1: Casting a Wide Net - Primary Screening

The initial phase of our investigation is designed to broadly survey the potential biological activities of N-(4-Piperidinyl)-2-furamide hydrochloride.

Broad Receptor Profiling: A GPCR Panel Screen

Given the prevalence of the piperidine moiety in GPCR ligands, a broad receptor screen is a logical first step. This provides a rapid and cost-effective way to identify potential interactions across a diverse range of receptor families.

Experimental Protocol: Radioligand Binding Assay Panel

-

Objective: To determine the binding affinity of N-(4-Piperidinyl)-2-furamide hydrochloride to a panel of GPCRs.

-

Materials:

-

N-(4-Piperidinyl)-2-furamide hydrochloride (test compound).

-

Membrane preparations from cells expressing the target GPCRs.

-

Specific radioligands for each target receptor.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

-

96-well microplates.

-

Scintillation fluid and a microplate scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add the membrane preparation, the specific radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).

-

Incubate the plates at an appropriate temperature and for a sufficient duration to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, add scintillation fluid, and quantify the bound radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding inhibited by the test compound at each concentration.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the concentration-response curve.

-

Antimicrobial and Antifungal Susceptibility Testing

The furan and piperidine motifs are present in various antimicrobial and antifungal agents. Therefore, a preliminary assessment of activity against a panel of clinically relevant microbes is warranted.

Experimental Protocol: Broth Microdilution Assay

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of N-(4-Piperidinyl)-2-furamide hydrochloride against a panel of bacteria and fungi.

-

Materials:

-

N-(4-Piperidinyl)-2-furamide hydrochloride.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

-

Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

-

Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[2][5][8][9].

-

Sterile 96-well microplates.

-

Spectrophotometer or plate reader.

-

-

Procedure:

-

Prepare a standardized inoculum of each microbial strain.

-

Prepare two-fold serial dilutions of the test compound in the appropriate growth medium in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension. Include positive (microbes with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

-

Data Analysis:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[5]. This can be determined visually or by measuring the absorbance at 600 nm.

-

Initial Cytotoxicity Assessment

A preliminary evaluation of cytotoxicity is essential to ensure that any observed biological activity is not due to general toxicity. The MTT assay is a widely used, rapid, and reliable method for this purpose.

Experimental Protocol: MTT Assay

-

Objective: To assess the in vitro cytotoxicity of N-(4-Piperidinyl)-2-furamide hydrochloride against a representative mammalian cell line (e.g., HEK293, HepG2).

-

Materials:

-

N-(4-Piperidinyl)-2-furamide hydrochloride.

-

Mammalian cell line.

-

Complete cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle controls.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells[10].

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader[10].

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the CC50 (the concentration of the compound that reduces cell viability by 50%) from the concentration-response curve.

-

Tier 2: Sharpening the Focus - Hit Confirmation and Elucidation

If the primary screens yield promising "hits," the next tier of experiments is designed to confirm these initial findings, determine selectivity, and begin to elucidate the mechanism of action.

Opioid Receptor Subtype Binding Assays

Based on the structural similarity to known analgesics, a primary hit in the GPCR screen against opioid receptors would be of high interest. The next logical step is to determine the compound's affinity for the different opioid receptor subtypes (μ, δ, and κ).

Experimental Protocol: Competitive Radioligand Binding Assays for Opioid Receptor Subtypes

This protocol is similar to the broad GPCR panel screen but focuses on the three main opioid receptor subtypes using subtype-selective radioligands (e.g., [³H]-DAMGO for μ, [³H]-DPDPE for δ, and [³H]-U69,593 for κ). This will allow for the determination of the compound's binding affinity and selectivity profile across the opioid receptor family.

Serotonin and Dopamine Receptor Binding Assays

Piperidine-containing compounds frequently interact with serotonergic and dopaminergic systems[2][5][11]. Any hits in the primary screen against these receptors should be followed up with more detailed binding studies.

Experimental Protocol: Serotonin (5-HT) and Dopamine (D) Receptor Subtype Binding Assays

Similar to the opioid receptor assays, competitive radioligand binding assays will be performed using membranes from cells expressing specific serotonin (e.g., 5-HT1A, 5-HT2A) and dopamine (e.g., D₁, D₂) receptor subtypes and their respective selective radioligands.

Potential Signaling Pathway: 5-HT2A Receptor Activation

Activation of the 5-HT2A receptor, a Gq/G₁₁-coupled GPCR, initiates a signaling cascade that leads to the activation of phospholipase C (PLC)[2]. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC), leading to various cellular responses.

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

Anti-inflammatory Cell-Based Assays

Given the known anti-inflammatory properties of some piperidine and furan derivatives, it is prudent to investigate this potential activity, especially if initial screens suggest interactions with receptors involved in inflammatory processes (e.g., certain GPCRs).

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

-

Objective: To evaluate the ability of N-(4-Piperidinyl)-2-furamide hydrochloride to modulate the production of pro-inflammatory cytokines in activated macrophages.

-

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

-

Lipopolysaccharide (LPS).

-

N-(4-Piperidinyl)-2-furamide hydrochloride.

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

-

-

Procedure:

-

Culture macrophages in 96-well plates.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (a potent inducer of inflammation) for a specified time (e.g., 24 hours). Include appropriate controls (untreated cells, LPS-only treated cells).

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each concentration of the test compound compared to the LPS-only control.

-

Determine the IC50 value for the inhibition of each cytokine.

-

Tier 3: Advancing the Candidate - Lead Optimization and Safety Profiling

Compounds that demonstrate confirmed and potent activity in Tier 2 assays, with an acceptable therapeutic window (cytotoxicity vs. efficacy), are advanced to this stage. The focus here shifts to functional activity, safety, and preliminary pharmacokinetic properties.

Functional Assays

Binding to a receptor does not necessarily translate to a functional response. Therefore, it is crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Experimental Protocol: cAMP and Calcium Flux Assays

-

cAMP Assays: For hits on Gi- or Gs-coupled receptors, changes in intracellular cyclic adenosine monophosphate (cAMP) levels can be measured using commercially available kits (e.g., HTRF, FRET, or ELISA-based).

-

Calcium Flux Assays: For hits on Gq-coupled receptors (like the 5-HT2A receptor), changes in intracellular calcium can be monitored using fluorescent calcium indicators (e.g., Fluo-4 AM) and a fluorescence plate reader.

These assays will determine the compound's functional potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists).

hERG Channel Safety Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. Early assessment of a compound's potential to block this channel is a critical safety evaluation.

Experimental Protocol: Automated Patch Clamp Electrophysiology

-

Objective: To assess the inhibitory effect of N-(4-Piperidinyl)-2-furamide hydrochloride on the hERG potassium channel.

-

Materials:

-

A stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Automated patch-clamp system (e.g., QPatch, Patchliner).

-

Appropriate intracellular and extracellular recording solutions.

-

N-(4-Piperidinyl)-2-furamide hydrochloride.

-

A known hERG blocker as a positive control (e.g., E-4031).

-

-

Procedure:

-

Cells are captured and a whole-cell patch clamp configuration is established automatically.

-

A specific voltage protocol is applied to elicit hERG channel currents[11][12].

-

After establishing a stable baseline current, the cells are perfused with increasing concentrations of the test compound.

-

The effect of the compound on the hERG current is recorded.

-

-

Data Analysis:

-

The percentage of hERG current inhibition is calculated for each concentration.

-

An IC50 value is determined from the concentration-response curve.

-

Ames Test for Mutagenicity

The Ames test is a widely used and regulatory-accepted assay to assess the mutagenic potential of a chemical compound.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To evaluate the potential of N-(4-Piperidinyl)-2-furamide hydrochloride to induce mutations in different strains of Salmonella typhimurium[13][14][15][16].

-

Materials:

-

Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).

-

N-(4-Piperidinyl)-2-furamide hydrochloride.

-

Minimal glucose agar plates.

-

Top agar.

-

S9 metabolic activation system (to mimic mammalian metabolism).

-

-

Procedure:

-

The test compound, bacterial strain, and either the S9 mix or a control buffer are combined in top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis:

-

The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each concentration of the test compound and compared to the spontaneous reversion rate in the negative control.

-

A compound is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies.

-

Preliminary ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development potential.

Table 1: Key In Vitro ADME Assays

| Assay | Purpose |

| Solubility | Determines the aqueous solubility of the compound, which impacts its absorption. |

| LogD | Measures the lipophilicity of the compound at physiological pH, influencing its membrane permeability and distribution. |

| Metabolic Stability | Assesses the compound's stability in the presence of liver microsomes or hepatocytes, providing an indication of its metabolic clearance. |

| Plasma Protein Binding | Determines the extent to which the compound binds to plasma proteins, as only the unbound fraction is pharmacologically active. |

| Caco-2 Permeability | Evaluates the compound's ability to cross the intestinal epithelial barrier, predicting its oral absorption. |

Data Synthesis and Future Directions

The culmination of this comprehensive screening cascade will provide a robust biological activity profile for N-(4-Piperidinyl)-2-furamide hydrochloride. The data generated will enable informed decisions regarding the compound's therapeutic potential and guide future research, including lead optimization, in vivo efficacy studies, and more extensive toxicological evaluations. By adhering to a scientifically rigorous and logically structured screening paradigm, we can confidently navigate the complex journey of drug discovery and unlock the potential held within this promising molecule.

References

-

5-HT2A receptor. In: Wikipedia. ; 2023. Accessed January 26, 2026. [Link]

- Bagley JR, Wynn RL, Rudo FG, Doorley BM, Spencer HK, Spaulding T. New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. J Med Chem. 1989;32(3):663-671. doi:10.1021/jm00123a028

- Baran N, Bodnar M, Chłoń-Rzepa G, et al. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. J Enzyme Inhib Med Chem. 2022;37(1):1458-1478. doi:10.1080/14756366.2022.2081514

- Cavas M, Beltrán-Visiedo M, Burguete A, et al. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals (Basel). 2022;15(6):674. Published 2022 May 28. doi:10.3390/ph15060674

- Crupi R, Paterniti I, Cuzzocrea S. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms. Curr Med Chem. 2012;19(31):5356-5364. doi:10.2174/092986712803833215

-

Cyprotex. hERG Safety. Evotec. Accessed January 26, 2026. [Link]

- de la Torre BG, Albericio F. The Pharmaceutical Industry in 2021. An Analysis of FDA Drug Approvals from the Perspective of Molecules. Molecules. 2022;27(3):1015. Published 2022 Feb 2. doi:10.3390/molecules27031015

- Golebiewski P, Czelen P, Kułaga M, et al. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. J Med Chem. 2021;64(15):11446-11461. doi:10.1021/acs.jmedchem.1c00898

- Jurado-Sánchez B, Ballesteros-Gómez A, Asensio-Ramos M, et al. The Ames Test. In: Protocols for In Vitro Assays. ; 2011.

- Bagley JR, Wynn RL, Rudo FG, Doorley BM, Spencer HK, Spaulding T. New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. J Med Chem. 1989;32(3):663-671. doi:10.1021/jm00123a028

- Khan I, Zaib S, Batool S, et al. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Lett Drug Des Discov. 2020;17(7):857-869. doi:10.2174/1570180816666191022111142

- Clinical and Laboratory Standards Institute. Performance Standards for Antimicrobial Susceptibility Testing. 32nd ed. CLSI supplement M100.

- Clinical and Laboratory Standards Institute. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.

- Kruse AC, Kobilka BK, Gautam D, et al. Muscarinic acetylcholine receptors: novel opportunities for drug development. Nat Rev Drug Discov. 2014;13(7):549-560. doi:10.1038/nrd4295

- Kumar R, Kumar S, Singh R. Piperidin-4-one: the potential pharmacophore. Curr Med Chem. 2013;20(15):1966-1981. doi:10.2174/0929867311320150006

- Lindsley CW. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Schizophrenia. ACS Chem Neurosci. 2010;1(3):183-184. doi:10.1021/cn100020j

- Micheli F, De Simone R, Ghelardini C, et al. New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Bioorg Med Chem. 2007;15(24):7644-7655. doi:10.1016/j.bmc.2007.09.020

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 702, Piperidine. [Link]. Accessed January 26, 2026.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 444036, Furan. [Link]. Accessed January 26, 2026.

- van Meerloo J, Kaspers GJL, Cloos J. Cell sensitivity assays: the MTT assay. Methods Mol Biol. 2011;731:237-245. doi:10.1007/978-1-61779-080-5_20

- Pacher P, Batkai S, Kunos G. The endocannabinoid system as an emerging target of pharmacotherapy. Pharmacol Rev. 2006;58(3):389-462. doi:10.1124/pr.58.3.2

- Mortelmans K, Zeiger E. The Ames Salmonella/microsome mutagenicity assay. Mutat Res. 2000;455(1-2):29-60. doi:10.1016/s0027-5107(00)00064-6

-

U.S. Food and Drug Administration. S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. [Link]. Accessed January 26, 2026.

- Roth BL. The human serotonin receptor gene family. Neuroscientist. 2001;7(4):307-319. doi:10.1177/107385840100700406

- Sriram D, Yogeeswari P. Medicinal Chemistry. 2nd ed.

- Thomas G. Medicinal Chemistry: An Introduction. 2nd ed. John Wiley & Sons; 2007.

-

U.S. Environmental Protection Agency. Health Effects Test Guidelines OPPTS 870.5100, Bacterial Reverse Mutation Test. [Link]. Accessed January 26, 2026.

- Volgin AD, Bashirova EV, Kryukova EV, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023;24(3):2793. Published 2023 Feb 2. doi:10.3390/ijms24032793

- Wayne PA. Clinical and Laboratory Standards Institute. M27-A3, Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard-Third Edition. CLSI; 2008.

- Weerts E, Fantegrossi W. The sigma-1 receptor: a novel therapeutic target for the treatment of substance use disorders. J Pharmacol Exp Ther. 2018;366(3):589-600. doi:10.1124/jpet.118.248690

- Wenthur CJ, Lindsley CW. Classics in Chemical Neuroscience: Haloperidol. ACS Chem Neurosci. 2013;4(7):1037-1044. doi:10.1021/cn400111h

-

World Health Organization. Antimicrobial resistance. [Link]. Accessed January 26, 2026.

- Wu H, Wacker D, Wang C, et al. Structures of the human M2 muscarinic acetylcholine receptor bound to an antagonist and an allosteric modulator. Proc Natl Acad Sci U S A. 2013;110(22):9020-9025. doi:10.1073/pnas.1305293110

- Zhang L, Yin A, O'Malley K, et al. Atypical antipsychotic drugs and their metabolic side effects: from receptor-binding profiles to clinical outcomes. Curr Mol Pharmacol. 2014;7(2):129-140. doi:10.2174/1874467207666140828122245

- Zorn SH, Jones SB, Ward KM, et al. Clozapine is a potent and selective muscarinic M4 receptor agonist. J Pharmacol Exp Ther. 1994;269(2):719-724.

-

KEGG PATHWAY Database. [Link]. Accessed January 26, 2026.

-

Phencyclidine. In: Wikipedia. ; 2023. Accessed January 26, 2026. [Link]

-

Muscarinic acetylcholine receptor. In: Wikipedia. ; 2023. Accessed January 26, 2026. [Link]

-

Fentanyl. In: Wikipedia. ; 2023. Accessed January 26, 2026. [Link]

- Sperry JB, Wright DL. Furans, thiophenes and related heterocycles in drug discovery. Curr Opin Drug Discov Devel. 2005;8(6):723-740.

- Mortelmans K, Zeiger E. The Ames Salmonella/microsome mutagenicity assay. Mutat Res. 2000;455(1-2):29-60. doi:10.1016/s0027-5107(00)00064-6

- Ames BN, McCann J, Yamasaki E. Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutat Res. 1975;31(6):347-364. doi:10.1016/0165-1161(75)90046-1

Sources

- 1. New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muscarinic acetylcholine receptors: novel opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Subtype Selectivity of Dopamine Receptor Ligands: Insights from Structure and Ligand-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. digibug.ugr.es [digibug.ugr.es]

- 8. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wisdomlib.org [wisdomlib.org]

- 10. Special Issue “GPCRs: Ligands and beyond 2022” - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 13. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemistry.mdma.ch [chemistry.mdma.ch]

- 16. ricerca.uniba.it [ricerca.uniba.it]

In vitro studies of N-(4-Piperidinyl)-2-furamide hydrochloride

An In-Depth Technical Guide to the In Vitro Evaluation of N-(4-Piperidinyl)-2-furamide hydrochloride: A Predictive and Methodological Framework

Abstract

N-(4-Piperidinyl)-2-furamide hydrochloride is a synthetic compound incorporating both a piperidine and a furan moiety. While specific literature on this exact molecule is scarce, its constituent parts are well-recognized pharmacophores present in a multitude of biologically active agents. This guide, therefore, presents a predictive and methodological framework for the comprehensive in vitro characterization of this compound. As a Senior Application Scientist, the objective is not merely to list protocols but to provide a hypothesis-driven, logical workflow that a drug discovery professional can adapt. We will dissect the molecule's structural alerts, postulate potential biological activities based on authoritative literature, and provide detailed, self-validating experimental protocols for cytotoxicity, antimicrobial, anticancer, and enzymatic inhibition studies. This document serves as a robust starting point for any research team initiating an investigation into N-(4-Piperidinyl)-2-furamide hydrochloride or structurally similar novel chemical entities.

Part 1: Introduction and Scientific Rationale

Structural Dissection of N-(4-Piperidinyl)-2-furamide hydrochloride

The target molecule is comprised of three key features:

-

Piperidine Ring: A six-membered nitrogen-containing heterocycle.

-

Furan Ring: A five-membered aromatic ring with one oxygen atom.[1]

-

Amide Linker: A stable covalent bond connecting the two heterocyclic systems.

-

Hydrochloride Salt: Enhances aqueous solubility and stability for experimental handling.

The combination of these moieties suggests a molecule with the potential for diverse biological interactions, leveraging the structural benefits of each component.

The Piperidine Moiety: A "Privileged Structure" in Medicinal Chemistry

The piperidine scaffold is one of the most significant building blocks in modern drug discovery, found in numerous pharmaceuticals.[2] Its prevalence is due to its ability to provide a three-dimensional framework that can be readily functionalized to optimize binding to biological targets. Derivatives of piperidine have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, analgesic, and central nervous system (CNS) effects.[3][4] Therefore, its presence in our target compound immediately justifies a broad initial screening approach.

The Furan Moiety: A Versatile Pharmacophore

The furan ring is another critical component found in many natural and synthetic bioactive compounds.[5][6] Its aromatic nature and the presence of an oxygen atom can contribute to hydrogen bonding and improved pharmacokinetic profiles.[5] Furan derivatives are known to possess significant antibacterial, antifungal, anti-inflammatory, and antitumor properties.[5][7] The bioactivation of the furan ring by cytochrome P450 enzymes via epoxidation is a critical consideration in toxicity and metabolism studies, as this can lead to reactive intermediates.[8]

Hypothesis-Driven Approach: Postulating Biological Targets

Given the established activities of its core structures, we can formulate several primary hypotheses for the in vitro investigation of N-(4-Piperidinyl)-2-furamide hydrochloride:

-

Antimicrobial Activity: Both piperidine and furan derivatives have well-documented antimicrobial effects.[9][10][11]

-

Anticancer Activity: Piperidin-4-one derivatives, structurally related to our compound, have shown notable anticancer properties.[4] The general cytotoxicity of piperidine derivatives against cancer cell lines is also reported.[12]

-

Enzyme Inhibition: The piperidine scaffold is common in enzyme inhibitors, such as those targeting acetylcholinesterase (AChE) in the context of Alzheimer's disease research.[13]

This guide will provide the experimental framework to test these hypotheses systematically.

Part 2: Foundational Characterization and Preliminary Screening

The first step in evaluating any novel compound is to establish its baseline cytotoxicity. This data is crucial for determining the appropriate concentration range for all subsequent, more specific assays, ensuring that observed effects are not merely due to general toxicity.

General Cytotoxicity Assessment: The MTT Assay

The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[14] It provides a quantitative measure (IC50 value) of a compound's potency in inhibiting cell growth.

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, a breast cancer line) and a normal fibroblast cell line in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[14]

-

Compound Preparation: Prepare a 10 mM stock solution of N-(4-Piperidinyl)-2-furamide hydrochloride in sterile DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

-

Compound Treatment: Replace the existing medium with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).[14]

-

Incubation: Incubate the plates for 48 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[14]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Initial Investigation Workflow

The following diagram outlines the logical progression from initial characterization to hypothesis-driven biological screening.

Caption: Initial workflow for compound characterization.

Part 3: Investigating Antimicrobial Potential

The presence of both piperidine and furan rings strongly suggests potential antimicrobial activity.[9][10] A standard method to quantify this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, starting from a concentration below its determined cytotoxic level (e.g., 128 µg/mL down to 0.25 µg/mL).

-

Inoculation: Add 50 µL of the standardized microorganism suspension to each well containing 50 µL of the diluted compound.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ampicillin for bacteria, Terbinafine for fungi).[3]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by measuring absorbance at 600 nm.

Data Presentation: Hypothetical MIC Values

| Microorganism | Strain | Compound MIC (µg/mL) | Ampicillin MIC (µg/mL) | Terbinafine MIC (µg/mL) |

| S. aureus | ATCC 29213 | 16 | 0.5 | N/A |

| E. coli | ATCC 25922 | 32 | 4 | N/A |

| C. albicans | ATCC 90028 | 8 | N/A | 0.25 |

| A. niger | ATCC 16404 | 64 | N/A | 1 |

Part 4: Investigating Anticancer Potential

If preliminary screening reveals significant cytotoxicity against cancer cells over normal cells, the next logical step is to investigate the mechanism of cell death.

Apoptosis Detection via Flow Cytometry

This assay distinguishes between viable, apoptotic, and necrotic cells using Annexin V (which binds to phosphatidylserine on apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters non-viable cells).

-

Cell Treatment: Seed a sensitive cancer cell line (e.g., MCF-7) in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

Postulated Signaling Pathway Involvement

Piperidine derivatives have been shown to modulate key cancer-related signaling pathways like PI3K/Akt, which controls cell growth and survival.[14] An initial investigation into this pathway can be performed using Western Blotting to probe for changes in the phosphorylation status of key proteins like Akt.

Caption: Postulated inhibition of the PI3K/Akt pathway.

Part 5: Investigating Potential Neurological Activity

Acetylcholinesterase (AChE) Inhibition Assay

Given that piperidine derivatives are known to interact with neurological targets, assessing AChE inhibition is a logical step.[13] The Ellman's method is a standard colorimetric assay for this purpose.

-

Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a phosphate buffer (pH 8.0).

-

Assay Setup: In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compound. Include a positive control (e.g., Donepezil).

-

Enzyme Addition: Add the AChE solution to all wells except the blank and incubate for 15 minutes at 25°C.

-

Reaction Initiation: Add the ATCI substrate to initiate the reaction.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes. The rate of color change is proportional to AChE activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC50 value.

References

- Wessjohann, L. A., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH.

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. [Link]

- Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)

- N/A

-

Al-Ostoot, F. H., et al. (2025). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. ResearchGate. [Link]

- N/A

-

Yoon, S., et al. (N/A). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed. [Link]

- N/A

-

Moodley, T. (2018). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

- N/A

-

Hanna, G., et al. (2021). Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. PMC - NIH. [Link]

- N/A

- N/A

- N/A

-

Sridhar, S. K., et al. (N/A). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

-

Sen, S., et al. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]

- N/A

- N/A

- N/A

Sources

- 1. pharmatutor.org [pharmatutor.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 13. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Determining the Solubility of N-(4-Piperidinyl)-2-furamide hydrochloride

Abstract

Solubility is a critical physicochemical property that governs the developability of a new chemical entity (NCE) into a viable pharmaceutical product. Poor aqueous solubility can lead to low bioavailability, hinder formulation development, and complicate toxicological assessments.[1][2] This guide presents a comprehensive framework for characterizing the solubility profile of N-(4-Piperidinyl)-2-furamide hydrochloride, a heterocyclic amine of interest in medicinal chemistry. As specific solubility data for this compound is not widely published, this document serves as an in-depth methodological whitepaper. It provides researchers, scientists, and drug development professionals with the theoretical basis, experimental protocols, and data interpretation strategies required to systematically evaluate its solubility in various relevant solvents and media. The principles and techniques described herein are broadly applicable to other novel compounds in the drug discovery pipeline.

Introduction: The Central Role of Solubility

In pharmaceutical sciences, solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent to form a homogeneous solution at a specific temperature and pressure.[1] For an orally administered drug to be effective, it must first dissolve in the fluids of the gastrointestinal (GI) tract before it can be absorbed into the systemic circulation.[1][3] Consequently, insufficient solubility is a primary contributor to the high attrition rates of promising drug candidates.[2] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, presenting a major challenge for formulation scientists.[1]

This guide focuses on N-(4-Piperidinyl)-2-furamide hydrochloride. A thorough understanding of its solubility is essential for:

-

Informing Formulation Strategy: Guiding the selection of appropriate excipients, vehicles, and delivery systems (e.g., solutions, suspensions, solid dispersions).

-

Predicting In Vivo Performance: Low solubility often correlates with poor oral bioavailability, requiring higher doses that can increase the risk of toxicity.[1]

-

Ensuring Reliable Bioassay Results: Undissolved compound in in vitro assays can lead to inaccurate potency and efficacy measurements.[2]

-

Salt and Polymorph Selection: Evaluating how different solid-state forms impact solubility and dissolution characteristics.

This document will provide the scientific rationale and step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound, establishing its pH-solubility profile, and selecting appropriate analytical techniques for quantification.

Physicochemical & Structural Analysis

Before initiating experimental work, a theoretical assessment of the molecule's structure provides critical insights into its expected solubility behavior.

Chemical Structure: N-(4-Piperidinyl)-2-furamide hydrochloride

-

IUPAC Name: N-(piperidin-4-yl)furan-2-carboxamide hydrochloride

-

Molecular Formula: C10H15ClN2O2 (as hydrochloride salt)

-

Key Structural Features:

-

Piperidine Ring: A basic, saturated heterocycle. In the hydrochloride salt form, the nitrogen atom in this ring is protonated and positively charged, which is expected to enhance aqueous solubility.

-

Amide Linkage: A polar group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

-

Furan Ring: A five-membered aromatic heterocycle containing oxygen, contributing to the molecule's overall polarity.

-

Hydrochloride Salt: The presence of the HCl salt form significantly influences solubility. It indicates the parent molecule is a base.

-

Predicting Solubility Behavior

-

pH-Dependent Solubility: The piperidinyl nitrogen is basic and will have a specific pKa (acid dissociation constant).

-

At pH values significantly below its pKa, the piperidine nitrogen will be predominantly protonated (R-NH2+). This ionized form is highly polar and will interact favorably with water, leading to higher solubility.

-

At pH values significantly above its pKa, the piperidine nitrogen will be in its neutral, free base form (R-NH). This form is less polar, reducing its interaction with water and thus decreasing its aqueous solubility.

-

This relationship can be described by the Henderson-Hasselbalch equation , which is a cornerstone for understanding and predicting the pH-solubility profile of ionizable drugs.[4][5][6]

-

-

Solvent Polarity: Based on the "like dissolves like" principle, the compound is expected to have higher solubility in polar solvents (e.g., water, methanol, ethanol, DMSO) due to its multiple polar functional groups and its ionic salt form. Solubility will likely be lower in non-polar solvents (e.g., hexane, toluene).

Experimental Design: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two primary types of solubility measurements, as they serve different purposes in the drug development process.[7][8]

-

Kinetic Solubility: This measurement reflects the solubility of a compound under non-equilibrium conditions. It is typically determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration before significant precipitation occurs.[9][10] It is a high-throughput method ideal for early-stage discovery to quickly flag compounds with potential solubility issues.

-

Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by suspending an excess of the solid compound in a solvent and allowing it to equilibrate over an extended period (e.g., 24-48 hours) until the concentration in the solution becomes constant.[7] This "shake-flask" method is considered the gold standard and is essential for pre-formulation and lead optimization.[11][12]

The following diagram illustrates the decision-making process for solubility assessment.

Caption: Workflow for selecting the appropriate solubility assay.

Experimental Protocols

This section provides detailed, step-by-step methodologies for determining the solubility of N-(4-Piperidinyl)-2-furamide hydrochloride.

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from the OECD Guideline 105 ("Water Solubility").[11][12] It is the definitive method for determining equilibrium solubility.

Objective: To determine the maximum equilibrium concentration of the compound in various solvents.

Materials:

-

N-(4-Piperidinyl)-2-furamide hydrochloride (solid powder)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

HPLC-UV or LC-MS system

-

Solvents: Deionized Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1 M HCl, Ethanol, Methanol, Acetonitrile.

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.[7]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle.

-

Sampling & Filtration: Carefully withdraw a sample from the supernatant, avoiding any solid material. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to prevent artificially high results.

-

Dilution: Dilute the filtered sample with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.

-

Verification: Visually inspect the original vial to confirm that excess solid compound remains, validating that the measured concentration represents the saturation solubility.

Protocol 2: pH-Dependent Aqueous Solubility Profile

Objective: To determine the compound's solubility across a physiologically relevant pH range.

Procedure:

-

Follow the Shake-Flask Method (Protocol 4.1) described above.

-

Instead of single solvents, use a series of buffered aqueous solutions across a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Use appropriate buffer systems for each pH range (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 6-8, borate for pH 10).

-

After quantification, plot the measured solubility (in µg/mL or µM) on a logarithmic scale against the pH of the buffer. This will generate the pH-solubility profile.

Analytical Quantification

Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is the most common and reliable technique for this purpose.[13]

Suggested Starting HPLC-UV Method

-

Instrument: HPLC system with a UV/Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over 10-15 minutes to ensure elution of the compound.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determined by scanning a standard solution of the compound from 200-400 nm and selecting the wavelength of maximum absorbance (λmax). The furan ring suggests absorbance in the UV range.

-

Quantification: Prepare a calibration curve by injecting known concentrations of the compound. The concentration of the solubility samples is then determined by comparing their peak areas to the calibration curve.

Data Presentation and Interpretation

Organizing the results in a clear, concise format is essential for comparison and decision-making.

Solubility Data Table

All quantitative data should be summarized in a structured table.

| Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (mM) |

| Deionized Water | 25 | Thermodynamic | [Insert Data] | [Insert Data] |

| PBS (pH 7.4) | 37 | Thermodynamic | [Insert Data] | [Insert Data] |

| 0.1 M HCl (pH ~1) | 37 | Thermodynamic | [Insert Data] | [Insert Data] |

| SGF (pH 1.2) | 37 | Thermodynamic | [Insert Data] | [Insert Data] |

| SIF (pH 6.8) | 37 | Thermodynamic | [Insert Data] | [Insert Data] |

| Ethanol | 25 | Thermodynamic | [Insert Data] | [Insert Data] |

| Methanol | 25 | Thermodynamic | [Insert Data] | [Insert Data] |

| Acetonitrile | 25 | Thermodynamic | [Insert Data] | [Insert Data] |

| DMSO | 25 | Thermodynamic | [Insert Data] | [Insert Data] |

| PBS (pH 7.4) | 37 | Kinetic | [Insert Data] | [Insert Data] |

Note: SGF (Simulated Gastric Fluid) and SIF (Simulated Intestinal Fluid) are biorelevant media used to better predict in vivo dissolution.

Interpreting the Results

-

High Solubility in 0.1 M HCl: As predicted, the hydrochloride salt form should exhibit high solubility at low pH. This is a favorable characteristic for dissolution in the stomach.

-

Drop in Solubility at pH 7.4: A significant decrease in solubility in PBS (pH 7.4) compared to the acidic medium would confirm the pH-dependent behavior. If the solubility at pH 7.4 is low (e.g., <10 µg/mL), it may indicate potential absorption problems in the intestine and classify the compound as poorly soluble.[3]

-

Organic Solvents: High solubility in solvents like Ethanol or DMSO is useful for preparing stock solutions for in vitro screening and for potential formulation in non-aqueous vehicles.

-

Kinetic vs. Thermodynamic: A large difference between kinetic and thermodynamic solubility (with kinetic being much higher) can indicate that the compound is prone to precipitating from a supersaturated solution, which has important implications for formulation design.

Conclusion

Determining the solubility profile of a new chemical entity like N-(4-Piperidinyl)-2-furamide hydrochloride is a foundational step in the drug discovery and development process. By applying the systematic approach outlined in this guide—from theoretical structural analysis to rigorous experimental execution using gold-standard methods like the shake-flask protocol—researchers can generate the high-quality, reliable data needed to make informed decisions. A comprehensive understanding of how this compound behaves in different aqueous and organic environments is critical for overcoming potential development hurdles and successfully advancing a promising molecule toward the clinic.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

FILAB. (2023). Solubility testing in accordance with the OECD 105. [Link]

-

Hovione. (2021). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

Wikipedia. (2024). Henderson–Hasselbalch equation. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

UGC MOOCs. Preformulation I Solubility Profile (solubility, pH and pKa). [Link]

-

Jørgensen, F. S., & Duffy, F. J. (2002). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5035-5039. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucd.ie [ucd.ie]

- 3. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

- 4. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 6. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. asianpubs.org [asianpubs.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. filab.fr [filab.fr]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. hovione.com [hovione.com]

A Comprehensive Technical Guide to the Stability and Degradation of N-(4--Piperidinyl)-2-furamide hydrochloride

Abstract

This in-depth technical guide provides a comprehensive framework for understanding and investigating the stability and degradation of N-(4-Piperidinyl)-2-furamide hydrochloride. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. By elucidating the potential degradation pathways and providing detailed experimental protocols, this guide serves as an essential resource for ensuring the quality, safety, and efficacy of drug candidates and products containing this molecule. We will explore the key structural liabilities of the molecule, including the amide linkage, the furan ring, and the piperidine moiety, and detail the necessary forced degradation studies to identify and characterize potential degradants.

Introduction: The Significance of Stability and Degradation Studies

In pharmaceutical development, a thorough understanding of a drug substance's stability profile is paramount. Stability studies are crucial for identifying the potential degradation products that can form under various environmental conditions, which in turn informs the selection of appropriate storage conditions, formulation strategies, and shelf-life determination. The International Council for Harmonisation (ICH) guidelines mandate forced degradation studies to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2]

N-(4-Piperidinyl)-2-furamide hydrochloride possesses several functional groups that are susceptible to chemical degradation. The primary points of potential instability are the amide bond, the furan ring, and the piperidine ring. This guide will systematically address the likely degradation pathways associated with each of these structural features and provide detailed protocols for conducting comprehensive stability and degradation studies.

Physicochemical Properties of N-(4-Piperidinyl)-2-furamide hydrochloride

A foundational understanding of the physicochemical properties of N-(4-Piperidinyl)-2-furamide hydrochloride is essential for designing robust stability studies.

| Property | Anticipated Characteristic | Rationale and Impact on Stability |

| Appearance | White to off-white crystalline solid | Visual inspection is a simple yet effective preliminary indicator of degradation. |

| Solubility | Expected to be soluble in water and polar organic solvents. | The hydrochloride salt enhances aqueous solubility. Solubility in various media is critical for designing solution-state stability studies. |

| pKa | The piperidinyl nitrogen will have a basic pKa. | The ionization state of the molecule will influence its reactivity and degradation kinetics in different pH environments. |

| LogP | Moderate lipophilicity is expected. | This property influences solubility and potential interactions with formulation excipients. |

Potential Degradation Pathways and Mechanistic Insights

Based on the chemical structure of N-(4-Piperidinyl)-2-furamide hydrochloride, several degradation pathways can be anticipated. The following sections detail the most probable routes of degradation.

Hydrolytic Degradation: The Vulnerability of the Amide Bond

The amide linkage is a common site for hydrolytic cleavage, which can be catalyzed by both acidic and basic conditions.[3][4]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond to form 2-furoic acid and 4-aminopiperidine hydrochloride.

-

Base-Catalyzed Hydrolysis: In basic media, the hydroxide ion directly attacks the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt of 2-furoic acid and 4-aminopiperidine.

Furan Ring Opening: Instability in Acidic Environments

The furan ring is known to be susceptible to acid-catalyzed ring opening.[5][6][7] The protonation of the furan ring, particularly at the Cα position, can initiate a series of reactions leading to the formation of various degradation products.[5][6] This process can result in the formation of reactive dicarbonyl species, which may further react or polymerize.[7]

Oxidative Degradation: The Reactivity of the Piperidine Moiety

The piperidine ring, particularly the C-H and N-H bonds, can be susceptible to oxidative degradation.[8][9][10] Oxidizing agents can initiate radical-based reactions leading to a variety of degradation products. Potential sites of oxidation include the carbon atoms adjacent to the nitrogen, which can lead to the formation of imines or lactams.[9][11] The nitrogen atom itself can also be oxidized.

Photolytic Degradation: The Influence of Light

Aromatic amides can undergo photolytic degradation upon exposure to light, often through mechanisms like the photo-Fries rearrangement.[12][13] While the furan ring is not aromatic in the same sense as a benzene ring, its conjugated system can absorb UV light, potentially leading to photo-induced degradation pathways.[13]

Thermal Degradation: The Effect of Heat

Elevated temperatures can provide the energy necessary to overcome the activation barriers for various degradation reactions.[14][15][16][17][18] In the solid state, thermal degradation may proceed through different mechanisms than in solution. It is crucial to evaluate the thermal stability of the compound to determine appropriate manufacturing and storage temperatures.

A Framework for Comprehensive Stability and Degradation Studies

A systematic approach to forced degradation is essential for identifying potential degradants and developing a stability-indicating analytical method. The following experimental workflow is recommended.

Figure 1: A comprehensive workflow for stability and degradation studies.

Step-by-Step Experimental Protocols

The following protocols provide a detailed guide for conducting forced degradation studies on N-(4-Piperidinyl)-2-furamide hydrochloride.

A robust, stability-indicating HPLC method is the cornerstone of any degradation study.

Protocol:

-

Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended to ensure separation of the parent compound from potential degradants. A typical starting point would be a gradient of acetonitrile and a phosphate buffer (pH adjusted to a range where the analyte is stable, e.g., pH 3-7).

-

Detection: Use a UV detector set at the λmax of N-(4-Piperidinyl)-2-furamide hydrochloride. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Initial Run: Inject a solution of the unstressed compound to determine its retention time and peak shape.

Forced degradation studies should be performed to generate potential degradation products.[1][19]

Table of Forced Degradation Conditions:

| Stress Condition | Reagent/Condition | Typical Duration and Temperature |

| Acid Hydrolysis | 0.1 M HCl | 2-8 hours at 60-80°C |

| Base Hydrolysis | 0.1 M NaOH | 2-8 hours at 60-80°C |

| Oxidation | 3-30% H₂O₂ | 24 hours at room temperature |

| Thermal Degradation (Solid) | Dry Heat | 1-7 days at 60-80°C |

| Thermal Degradation (Solution) | Reflux in Water | 8-24 hours |

| Photolytic Degradation | ICH-compliant light exposure (UV and visible) | As per ICH Q1B guidelines |

Detailed Protocols:

-

Acid and Base Hydrolysis:

-

Prepare a solution of N-(4-Piperidinyl)-2-furamide hydrochloride in the respective acid or base.

-

Heat the solution in a water bath at the specified temperature and duration.

-

At various time points, withdraw an aliquot, neutralize it, and dilute it with the mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound and add the specified concentration of hydrogen peroxide.

-

Keep the solution at room temperature, protected from light.

-

At various time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

For solid-state studies, place a known amount of the compound in a controlled temperature oven.

-

For solution-state studies, reflux a solution of the compound in a suitable solvent (e.g., water).

-

At various time points, take samples for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of the compound and the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples by HPLC after the specified exposure.

-

Visualization of Potential Degradation Pathways

The following diagram illustrates the potential primary degradation pathways of N-(4-Piperidinyl)-2-furamide hydrochloride based on its chemical structure.

Figure 2: Potential primary degradation pathways.

Characterization of Degradation Products

Once significant degradation is observed, the next critical step is the identification and characterization of the degradation products.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weights of the degradation products, which provides crucial information for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, isolation of the degradation products followed by NMR analysis (¹H, ¹³C, and 2D NMR) is often necessary.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the potential stability challenges and degradation pathways for N-(4-Piperidinyl)-2-furamide hydrochloride. By following the detailed experimental protocols outlined herein, researchers and drug development professionals can systematically investigate the stability of this molecule, develop a robust stability-indicating analytical method, and identify and characterize any potential degradation products. A thorough understanding of the degradation profile is essential for ensuring the development of a safe, effective, and stable pharmaceutical product. Future work should focus on the experimental confirmation of the proposed degradation pathways and the toxicological assessment of any identified degradation products.

References

- Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. (n.d.). Vertex AI Search.

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Evaluation of an HPLC Stability‐Indicating Assay for Bulk 2‐[4‐(1‐Hydroxy‐4‐(4‐(hydroxydiphenylmethyl)‐1‐piperidinyl)‐butyl)‐phenyl]‐2‐methylpropionic Acid. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (2023). PMC. Retrieved January 26, 2026, from [Link]

-

Highly stable twist-boat conformer of piperazine-1,4-carboximidamide hydrochloride hydrate: Synthesis, characterization, and study of geometry and thermal behavior. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

-

The Photolyses of Fully Aromatic Amides. (1975). Canadian Science Publishing. Retrieved January 26, 2026, from [Link]

-

The Hydrolysis of Amide. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Stability indicating study by using different analytical techniques. (2023). IJSDR. Retrieved January 26, 2026, from [Link]

-

Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels. Retrieved January 26, 2026, from [Link]

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024). White Rose Research Online. Retrieved January 26, 2026, from [Link]

-

Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

The Photolyses of Fully Aromatic Amides. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Understanding unconventional routes to impurities from drugs in hydrolytic conditions. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 26, 2026, from [Link]

-

Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. (n.d.). ijabpt. Retrieved January 26, 2026, from [Link]

-

Recent Advances in Visible-Light-Mediated Amide Synthesis. (2022). MDPI. Retrieved January 26, 2026, from [Link]

-

Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 26, 2026, from [Link]

-

Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Current Progress and Future Directions of Enzyme Technology in Food Nutrition: A Comprehensive Review of Processing, Nutrition, and Functional Innovation. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2023). PubMed. Retrieved January 26, 2026, from [Link]

-

(e) Explain, acidic hydrolysis of furan led to the formation of... (2025). Filo. Retrieved January 26, 2026, from [Link]

-

(PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

-

Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. (2025). ACS Publications. Retrieved January 26, 2026, from [Link]

-

Stability Indicating HPTLC Method Development and Validation for Quantification of Favipiravir in Bulk and Commercial Film Coate. (n.d.). International Journal of Pharmaceutical Investigation. Retrieved January 26, 2026, from [Link]

-

Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. (1990). PubMed. Retrieved January 26, 2026, from [Link]

-

Amide synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

-

Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the. (n.d.). Acta Pharmaceutica Sciencia. Retrieved January 26, 2026, from [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved January 26, 2026, from [Link]

-

Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (n.d.). University of Texas at Austin. Retrieved January 26, 2026, from [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). PubMed. Retrieved January 26, 2026, from [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. (e) Explain, acidic hydrolysis of furan led to the formation of furan hyd.. [askfilo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biopharminternational.com [biopharminternational.com]

The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Moiety